molecular formula C12H13NO B11908244 1-(7-Methyl-1H-indol-2-yl)propan-1-one CAS No. 61258-71-7

1-(7-Methyl-1H-indol-2-yl)propan-1-one

Cat. No.: B11908244
CAS No.: 61258-71-7
M. Wt: 187.24 g/mol
InChI Key: DLFHMKVPBQNCGY-UHFFFAOYSA-N
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Description

1-(7-Methyl-1H-indol-2-yl)propan-1-one is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This compound features a propanone group attached to a 7-methylindole moiety, making it a valuable scaffold in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methyl-1H-indol-2-yl)propan-1-one typically involves the reaction of 7-methylindole with propanone derivatives under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methyl-1H-indol-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indoles, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(7-Methyl-1H-indol-2-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Methyl-1H-indol-2-yl)propan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-indol-3-yl)propan-2-one
  • 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
  • 1-(5-Methoxy-1H-indol-2-yl)methanamine methanesulfonate

Comparison: 1-(7-Methyl-1H-indol-2-yl)propan-1-one is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

CAS No.

61258-71-7

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(7-methyl-1H-indol-2-yl)propan-1-one

InChI

InChI=1S/C12H13NO/c1-3-11(14)10-7-9-6-4-5-8(2)12(9)13-10/h4-7,13H,3H2,1-2H3

InChI Key

DLFHMKVPBQNCGY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=CC=CC(=C2N1)C

Origin of Product

United States

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